2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to a methoxyphenyl ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions One common approach is to start with the synthesis of the benzimidazole and pyridine intermediates, followed by their coupling through a thioether linkage
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine moieties can form hydrogen bonds and π-π interactions with target proteins, leading to modulation of their activity. The thioether linkage and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-pyridyl)imidazole
- 2-Phenylpyridine
- 2-(benzo[b]thiophen-2-yl)pyridine
Uniqueness
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone is unique due to its combination of benzimidazole, pyridine, and methoxyphenyl ethanone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-15-10-8-14(9-11-15)19(25)13-27-21-16(5-4-12-22-21)20-23-17-6-2-3-7-18(17)24-20/h2-12H,13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELCCPTUQWWACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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